molecular formula C15H13N3O3S2 B2693381 4-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-78-1

4-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No. B2693381
CAS RN: 1004052-78-1
M. Wt: 347.41
InChI Key: JYSWGIRICCZTPU-UHFFFAOYSA-N
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Description

“4-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a chemical compound. It belongs to a class of compounds known as thieno[3,2-d]pyrimidines, which are known for their diverse biological activities .

Scientific Research Applications

Antitumor and Antibacterial Agents

Research has led to the synthesis of compounds related to thieno[2,3-d]pyrimidin-4-yl derivatives, showing significant promise as potent antitumor and antibacterial agents. For instance, compounds have been synthesized that exhibit high activity against various cancer cell lines and bacteria, demonstrating the versatility of thieno[2,3-d]pyrimidin-4-yl derivatives in addressing critical health issues (Hafez, Alsalamah, & El-Gazzar, 2017).

Enzyme Inhibition

The design and synthesis of molecules based on the thieno[2,3-d]pyrimidin-4-yl framework have led to the discovery of potent inhibitors for enzymes such as dihydrofolate reductase (DHFR), a critical target in cancer therapy and infectious diseases. Compounds have been identified that offer dual inhibitory action against DHFR and other enzymes, marking a significant step in the development of more effective and selective therapeutic agents (Gangjee et al., 2007).

Drug Metabolism and Environmental Impact

Studies also delve into the metabolism, absorption, and environmental impact of related compounds, providing insights into their behavior in biological systems and the environment. This includes investigations into the degradation pathways of herbicides based on similar structures and their runoff potential under different agricultural practices, contributing to the understanding of environmental safety and the design of compounds with reduced environmental impact (Afyuni, Wagger, & Leidy, 1997).

Novel Syntheses and Chemical Stability

Innovative synthetic methods have been developed for thieno[2,3-d]pyrimidin-4-yl derivatives, showcasing the chemical versatility and potential for creating diverse molecules with tailored properties. These methods address challenges in step economy, catalyst loading, and purification, contributing to more efficient and sustainable chemical synthesis processes (Shi et al., 2018).

Future Directions

Thieno[3,2-d]pyrimidines, including “4-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide”, may serve as models for the development of antimalarial agents . Additionally, they may be used in the development of new anti-inflammatory agents .

properties

IUPAC Name

4-ethylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-2-23(20,21)11-5-3-10(4-6-11)14(19)18-13-12-7-8-22-15(12)17-9-16-13/h3-9H,2H2,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSWGIRICCZTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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